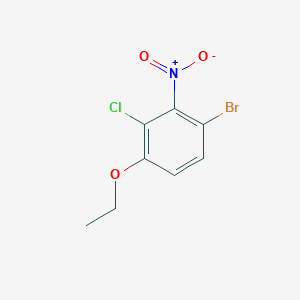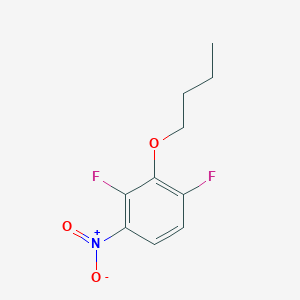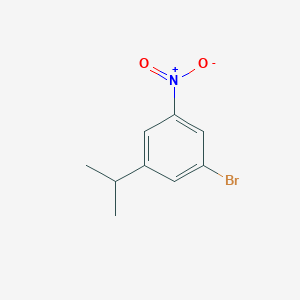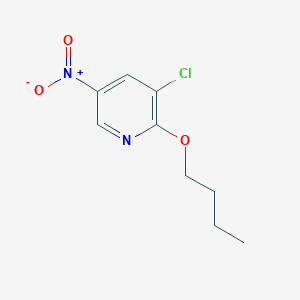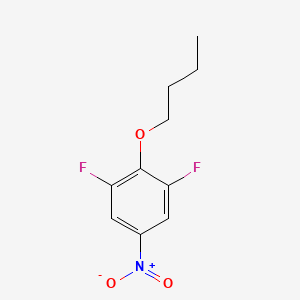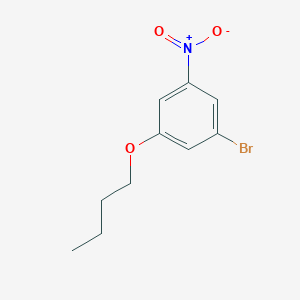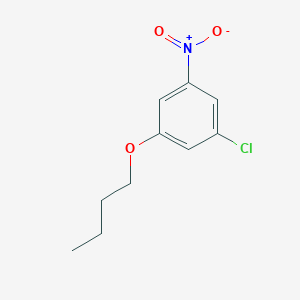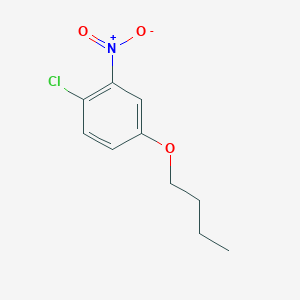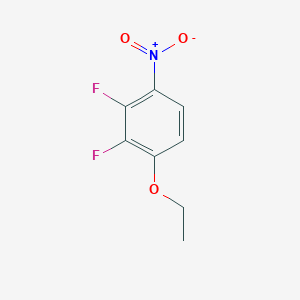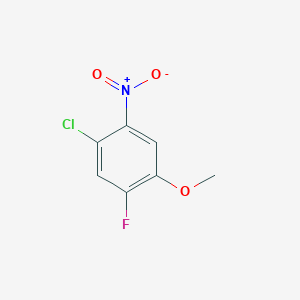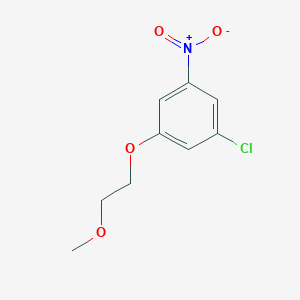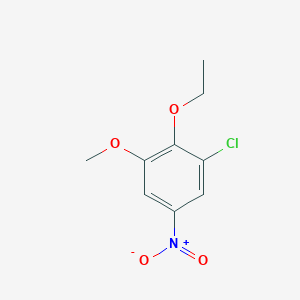
1-Chloro-2-ethoxy-3-methoxy-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-ethoxy-3-methoxy-5-nitrobenzene is an aromatic compound with a benzene ring substituted with chlorine, ethoxy, methoxy, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-ethoxy-3-methoxy-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-chloro-2-ethoxy-3-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by nitration and subsequent substitution reactions. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-ethoxy-3-methoxy-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as halogenation, nitration, and sulfonation.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.
Oxidation: The ethoxy and methoxy groups can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst (e.g., FeCl3).
Nitration: Concentrated nitric acid and sulfuric acid mixture.
Reduction: Tin and hydrochloric acid or hydrogen gas with a palladium catalyst.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Halogenated Derivatives: Halogenation reactions produce various halogenated products depending on the halogen used
Scientific Research Applications
1-Chloro-2-ethoxy-3-methoxy-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It is explored for use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-2-ethoxy-3-methoxy-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound’s electrophilic aromatic substitution reactions are facilitated by the electron-withdrawing effects of the nitro and chloro groups, making the benzene ring more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-ethoxy-5-methyl-3-nitrobenzene
- 1-Chloro-2-ethoxy-4-methoxy-5-nitrobenzene
- 1-Chloro-2-ethoxy-3-methoxy-4-nitrobenzene
Uniqueness
The presence of both ethoxy and methoxy groups provides a balance of electron-donating effects, while the nitro and chloro groups contribute to electron-withdrawing effects, making it a versatile compound for various chemical reactions .
Properties
IUPAC Name |
1-chloro-2-ethoxy-3-methoxy-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4/c1-3-15-9-7(10)4-6(11(12)13)5-8(9)14-2/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDWXZAUXLCRTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
